3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide

IKK inhibitor hydrogen bonding carboxamide substitution

3-Amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide (CAS 482657-42-1, molecular formula C₁₂H₁₅N₃OS, MW 249.33 g/mol) belongs to the 3-amino-thieno[2,3-b]pyridine-2-carboxamide class, a scaffold established by Boehringer Ingelheim as inhibitors of the IκB kinase (IKK) complex, with applications in autoimmune, inflammatory, and oncology research. The compound features methyl groups at the C4 and C6 positions of the pyridine ring and an N,N-dimethyl carboxamide at the C2 position, distinguishing it from the more common primary amide analogs.

Molecular Formula C12H15N3OS
Molecular Weight 249.33 g/mol
CAS No. 482657-42-1
Cat. No. B6479910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide
CAS482657-42-1
Molecular FormulaC12H15N3OS
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=C(S2)C(=O)N(C)C)N)C
InChIInChI=1S/C12H15N3OS/c1-6-5-7(2)14-11-8(6)9(13)10(17-11)12(16)15(3)4/h5H,13H2,1-4H3
InChIKeyZBOXEORQEUDFJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide (CAS 482657-42-1): Compound Class and Procurement Baseline


3-Amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide (CAS 482657-42-1, molecular formula C₁₂H₁₅N₃OS, MW 249.33 g/mol) belongs to the 3-amino-thieno[2,3-b]pyridine-2-carboxamide class, a scaffold established by Boehringer Ingelheim as inhibitors of the IκB kinase (IKK) complex, with applications in autoimmune, inflammatory, and oncology research [1]. The compound features methyl groups at the C4 and C6 positions of the pyridine ring and an N,N-dimethyl carboxamide at the C2 position, distinguishing it from the more common primary amide analogs. This substitution pattern confers distinct hydrogen-bonding capacity, lipophilicity, and conformational properties relative to its closest in-class comparators [2].

Why Generic Substitution of 3-Amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide with Close Analogs Fails


In-class thieno[2,3-b]pyridine-2-carboxamides cannot be interchanged without altering pharmacological outcomes, because the C4 and C6 substituents and the carboxamide N-substitution each independently modulate IKKβ inhibitory potency, kinase selectivity, and downstream cellular NF-κB signaling [1]. SAR studies from the Boehringer Ingelheim IKKβ inhibitor program demonstrate that small alkyl groups at C4 are preferred for potency, while the nature of the C6 substituent critically influences both enzyme inhibition and cellular activity [2]. The N,N-dimethyl carboxamide of the target compound eliminates the hydrogen-bond donor capacity present in primary amide analogs (e.g., CAS 67795-42-0), directly affecting target engagement geometry and physicochemical properties including logP and aqueous solubility. Substituting the target compound with the primary amide analog or with more advanced leads such as BI-605906 (which contains a difluoropropyl at C4 and a methylsulfonyl-piperidine at C6) results in fundamentally different potency, selectivity, and pharmacokinetic profiles .

Product-Specific Quantitative Differentiation Evidence for 3-Amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide (CAS 482657-42-1)


N,N-Dimethyl Carboxamide Eliminates Hydrogen-Bond Donor Capacity Relative to Primary Amide Analog (CAS 67795-42-0)

The target compound bears an N,N-dimethyl carboxamide at the C2 position, which eliminates the hydrogen-bond donor (HBD) capacity present in the primary amide analog 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (CAS 67795-42-0). The primary amide analog possesses two HBD atoms (the –NH₂ of the carboxamide), whereas the N,N-dimethyl variant possesses zero HBD atoms at this position. This structural difference is pharmacologically significant: in the Boehringer Ingelheim IKK inhibitor series, the carboxamide group engages the hinge region of IKKβ, and N-substitution directly modulates both potency and kinase selectivity [1]. The unsubstituted parent scaffold (3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide, CHEMBL207012) shows an IKKα IC₅₀ of 21,000 nM and no detectable CYP2D6 inhibition (IC₅₀ > 30,000 nM), indicating low potency when the C4 and C6 positions are unsubstituted [2]. The addition of C4 and C6 methyl groups combined with N,N-dimethyl carboxamide in the target compound represents a distinct chemical space within the SAR landscape that cannot be trivially extrapolated from the primary amide series.

IKK inhibitor hydrogen bonding carboxamide substitution structure-activity relationship

C4 and C6 Methyl Substitution Pattern Maps to IKKβ Potency-Enhancing Regions Identified in Boehringer Ingelheim SAR

The published SAR from the Boehringer Ingelheim IKKβ inhibitor program established that small alkyl groups at C4 are preferred for IKKβ inhibition, while C6 substituents with proper orientation efficiently enhance compound potency [1]. The target compound features methyl groups at both C4 and C6 positions, placing it within the favorable alkyl substitution space identified in the hit-to-lead and lead optimization campaigns. The most potent analogs in the series achieved IKKβ IC₅₀ values as low as 40 nM and suppressed LPS-induced TNF-α production both in vitro and in vivo, demonstrating that the thienopyridine scaffold with optimized C4/C6 substitution can directly interfere with the NF-κB signaling pathway [1]. In contrast, the unsubstituted parent scaffold (CHEMBL207012) showed only weak IKKα inhibition (IC₅₀ = 21,000 nM) [2], while the advanced lead BI-605906 (with C4 difluoropropyl and C6 methylsulfonyl-piperidine) achieved IKKβ IC₅₀ of 380 nM at 0.1 mM ATP with selectivity over >100 kinases . The target compound's C4/C6 dimethyl pattern thus occupies a defined intermediate position in the SAR progression.

IKKβ inhibitor C4/C6 optimization thienopyridine SAR NF-κB pathway

Thienopyridine Core Has Been Validated as a Replaceable Scaffold in M₄ Positive Allosteric Modulator Development

The 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide core—of which the target compound is the N,N-dimethyl derivative—was explicitly employed as the starting scaffold in a 'tie-back' strategy to develop novel tricyclic M₄ muscarinic acetylcholine receptor positive allosteric modulators (PAMs) [1]. Researchers replaced this core to generate two novel tricyclic chemotypes: a 7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine core and a 2,4-dimethylthieno[2,3-b:5,4-c']dipyridine core, both of which displayed low nanomolar potency against the human M₄ receptor [1]. This establishes the target compound's core scaffold as a validated starting point for medicinal chemistry diversification beyond the IKK inhibitor space. The N,N-dimethyl carboxamide variant offers a distinct vector for further derivatization compared to the primary amide used in the published M₄ PAM work.

M₄ muscarinic receptor positive allosteric modulator scaffold hopping tricyclic core

Physicochemical Property Differentiation: N,N-Dimethyl Carboxamide Alters logP and Solubility Versus Primary Amide Analog

Conversion of the primary carboxamide (–CONH₂) to the N,N-dimethyl tertiary amide (–CON(CH₃)₂) in the target compound is predicted to increase lipophilicity (clogP) and reduce aqueous solubility relative to the primary amide analog 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (CAS 67795-42-0). The primary amide analog has a molecular weight of 221.28 g/mol , while the target compound (MW 249.33 g/mol) carries an additional 28 Da from the two N-methyl groups. In the Boehringer Ingelheim IKK inhibitor series, modulation of carboxamide N-substitution was a key parameter for tuning drug-like properties, and the SAR program comparatively evaluated various structural classes for enzyme inhibition, selectivity, and drug-like properties [1]. The tertiary amide of the target compound eliminates the propensity for amide hydrolysis seen with primary amides, potentially offering improved metabolic stability in hepatic microsome assays—a property that was specifically characterized for analogs in the IKK inhibitor series [1].

lipophilicity aqueous solubility tertiary amide physicochemical profiling

Optimal Research and Industrial Application Scenarios for 3-Amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide (CAS 482657-42-1)


IKKβ Inhibitor SAR Exploration: Probing Carboxamide N-Substitution Effects

The target compound is optimally deployed in medicinal chemistry programs seeking to systematically explore the effect of carboxamide N-substitution on IKKβ inhibitory potency while holding C4 and C6 methylation constant. The published SAR from the Boehringer Ingelheim program demonstrates that the thienopyridine scaffold with C4/C6 alkyl substitution can achieve nanomolar IKKβ inhibition (as low as 40 nM for optimized analogs) and suppress LPS-induced TNF-α production both in vitro and in vivo [1]. By using the target compound as a tertiary amide reference point, researchers can establish N-substitution SAR in head-to-head biochemical assays against the primary amide analog (CAS 67795-42-0) and N-monomethyl variants, directly quantifying the impact of incremental HBD removal on IKKβ IC₅₀ and kinase selectivity.

Scaffold-Hopping and Tie-Back Chemistry for GPCR Allosteric Modulator Discovery

The 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide core has been validated as a starting scaffold for tricyclic M₄ PAM development via a 'tie-back' strategy, yielding novel chemotypes with low nanomolar potency at the human M₄ receptor [2]. The target compound, bearing the N,N-dimethyl carboxamide, offers a chemically differentiated entry point for analogous scaffold-hopping campaigns. Its tertiary amide structure provides a distinct cyclization vector compared to the primary amide used in the published work, potentially enabling access to N-alkylated tricyclic or tetracyclic products not accessible from the primary amide series.

Kinase Profiling Panel Reference Compound for Selectivity Assessment

Given the established IKK inhibition profile of the thienopyridine class and the availability of selectivity data for related analogs—the unsubstituted parent scaffold shows weak IKKα inhibition (IC₅₀ = 21,000 nM) with no CYP2D6 liability (IC₅₀ > 30,000 nM) [3], while BI-605906 demonstrates selectivity over >100 kinases at concentrations up to 10 μM —the target compound can serve as a reference compound in broad kinase selectivity panels. Its unique N,N-dimethyl carboxamide substitution pattern makes it a valuable comparator for assessing how carboxamide N-substitution affects kinase selectivity profiles within the thienopyridine series.

Cellular NF-κB Pathway Reporter Gene Assays

The Boehringer Ingelheim SAR program demonstrated that optimized thienopyridine IKKβ inhibitors are active in HeLa cell NF-κB reporter gene assays, confirming that this scaffold class directly interferes with the NF-κB signaling pathway in a cellular context [1]. The target compound, with its defined C4/C6 dimethyl and N,N-dimethyl carboxamide substitution, is suitable for use as a tool compound in similar cellular reporter assays to benchmark the contribution of carboxamide N-substitution to cellular NF-κB pathway inhibition, particularly when compared head-to-head with the primary amide analog (CAS 67795-42-0) at matched concentrations.

Quote Request

Request a Quote for 3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.